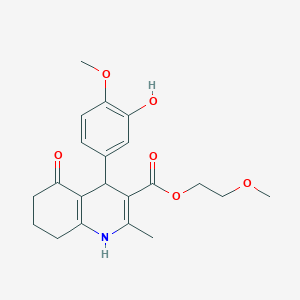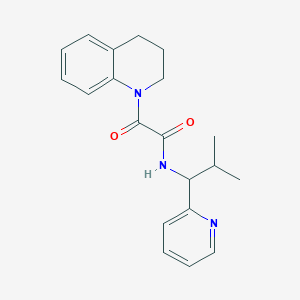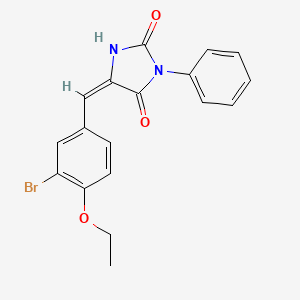![molecular formula C17H22N4O B5375578 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as GSK-3 inhibitor, which is a potent inhibitor of glycogen synthase kinase-3 (GSK-3).
Mecanismo De Acción
The mechanism of action of 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine involves the inhibition of GSK-3, which is a serine/threonine protein kinase. GSK-3 plays a crucial role in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3 by 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine leads to the modulation of various signaling pathways and gene expression, which results in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine are diverse and depend on the specific application. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of inflammatory bowel disease, and inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine in lab experiments are its high potency and selectivity as a GSK-3 inhibitor. This compound is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential off-target effects on other kinases.
Direcciones Futuras
There are several future directions for the research and development of 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine. Some potential areas of investigation include the optimization of the synthesis method to improve yield and purity, the identification of novel applications for this compound, and the development of analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and its potential off-target effects.
Métodos De Síntesis
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine can be synthesized by various methods. One of the most common methods is the reaction of 2-amino-4-(2,6-dimethylpyridin-3-yl)pyrimidine with 2-(tetrahydrofuran-3-yl)ethanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a GSK-3 inhibitor in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been investigated for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)-N-[2-(oxolan-3-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-3-4-15(13(2)20-12)16-6-9-19-17(21-16)18-8-5-14-7-10-22-11-14/h3-4,6,9,14H,5,7-8,10-11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPRANQCGSIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)NCCC3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)

![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)


![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)
![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)